Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2253639-78-8
VCID: VC5107926
InChI: InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7)
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O
Molecular Formula: C13H21F3N2O6
Molecular Weight: 358.314

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid

CAS No.: 2253639-78-8

Cat. No.: VC5107926

Molecular Formula: C13H21F3N2O6

Molecular Weight: 358.314

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid - 2253639-78-8

Specification

CAS No. 2253639-78-8
Molecular Formula C13H21F3N2O6
Molecular Weight 358.314
IUPAC Name tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7)
Standard InChI Key CDFMYFROSDLMMH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is tert-butyl 3-(2-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid . Common synonyms include:

  • tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid

  • AT32038

  • 2174002-67-4 .

Molecular Structure and Composition

The compound is a salt formed by the protonation of the amine group in tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate by trifluoroacetic acid. Key structural elements include:

  • Azetidine ring: A four-membered saturated heterocycle with nitrogen at position 1.

  • Boc group: A tert-butyloxycarbonyl protecting group attached to the azetidine nitrogen.

  • Amino-methoxy-oxoethyl side chain: A substituent at position 3 of the azetidine, featuring an amine, methoxy, and ketone group.

  • Trifluoroacetate counterion: Enhances solubility and stabilizes the protonated amine .

The SMILES notation for the compound is:
CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O\text{CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O} .

Synthesis and Manufacturing

Key Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Catalysts: 4-Dimethylaminopyridine (DMAP).

  • Temperature: Room temperature (20°C) with initial ice-cooling .

  • Workup: Aqueous extraction and silica gel chromatography for purification .

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValueSource
Molecular weight328.33 g/mol
Boiling pointNot reported
LogP (octanol-water)Estimated 0.47 (similar analogs)
Solubility in water>30 mg/mL (predicted)
pKa (amine)~10.5 (protonated by TFA)

The TFA salt enhances aqueous solubility, making it suitable for polar reaction media. The Boc group improves stability during storage and handling .

Spectroscopic Data

  • IR spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm1^{-1}), amine (N–H, ~3300 cm1^{-1}), and C–F (1100–1200 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR would show signals for the tert-butyl group (δ 1.4 ppm), azetidine protons (δ 3.0–4.0 ppm), and methoxy group (δ 3.3 ppm) .

Applications in Pharmaceutical Research

Role as a Building Block

The azetidine core confers conformational rigidity, making it valuable in drug design for:

  • Kinase inhibitors: Azetidines mimic peptide bonds in ATP-binding sites.

  • GPCR modulators: Enhanced bioavailability compared to larger heterocycles .

Case Study: Antiviral Agents

A 2025 study utilized tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate TFA as a precursor in synthesizing protease inhibitors targeting SARS-CoV-2. The Boc group facilitated selective deprotection during coupling reactions .

ParameterSpecificationSource
GHS signal wordDanger
Hazard statementsH314 (skin/eye corrosion)
Precautionary measuresP280, P305+P351+P338

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
tert-Butyl 3-aminoazetidine-1-carboxylateC8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2Lacks methoxy-oxoethyl group
tert-Butyl 3-fluoroazetidine-1-carboxylateC11H18FNO4\text{C}_{11}\text{H}_{18}\text{FNO}_4Fluorine substituent

The methoxy-oxoethyl group in the target compound enhances hydrogen-bonding capacity, potentially improving target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator